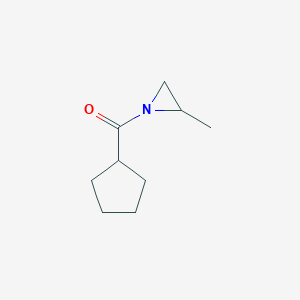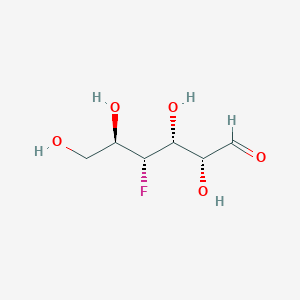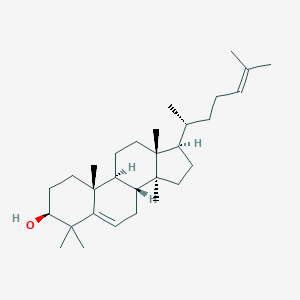
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a simple sugar, and is characterized by its acetyl and carbonyl functional groups. It plays a significant role in the study of carbohydrate chemistry, glycan formation and degradation, and protein-glycan interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose typically involves the acetylation and carbonylation of mannose derivatives. One common method starts with the acetylation of mannose using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Mannose derivatives with free hydroxyl groups.
Reduction: 1,4,6-Tri-O-acetyl-2,3-O-hydroxy-alpha-D-mannopyranose.
Substitution: Mannose derivatives with substituted functional groups.
Scientific Research Applications
1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of glycan structures and their biological functions.
Medicine: As a precursor for the synthesis of glycosylated drugs and diagnostic agents.
Industry: In the production of glycosylated polymers and materials
Mechanism of Action
The compound exerts its effects through its functional groups. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The carbonyl group can participate in various chemical reactions, facilitating the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative used in carbohydrate synthesis.
2,3,4,6-Tetra-O-acetyl-D-mannose: A fully acetylated mannose derivative with similar protective groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A related compound with acetyl groups on all hydroxyl positions.
Uniqueness: 1,4,6-Tri-O-acetyl-2,3-O-carbonyl-alpha-D-mannopyranose is unique due to its specific pattern of acetylation and the presence of a carbonyl group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,6-diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(33-18(2)28)25(26(35-22)34-19(3)29)32-15-21-12-8-5-9-13-21/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUYNTYUSYJZRN-RTJMFUJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443281 |
Source


|
| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79414-66-7 |
Source


|
| Record name | 1,3,6-Tri-O-acetyl-2,4-di-O-benzyl-alpha-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
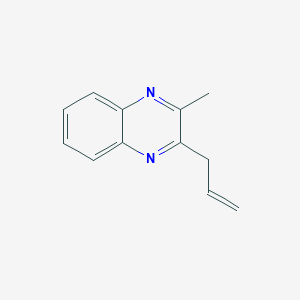
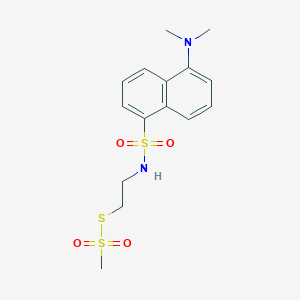
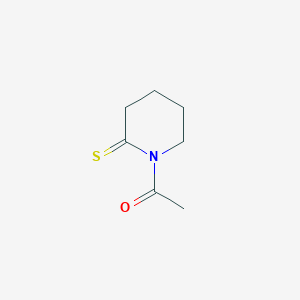
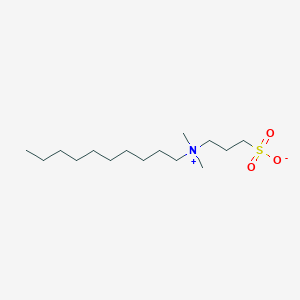
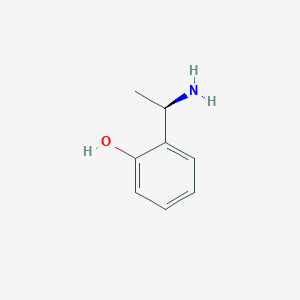


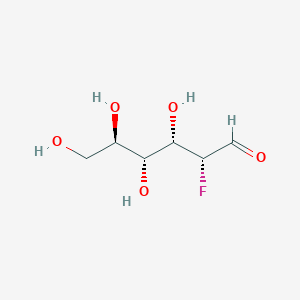
![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)
